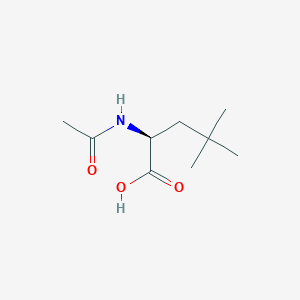

(S)-2-Acetamido-4,4-dimethylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13)5-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQDBMYIWFFHL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Enantioselective Preparation of S 2 Acetamido 4,4 Dimethylpentanoic Acid

Enzymatic Synthetic Pathways for Chiral Production

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. These biocatalytic approaches often operate under mild conditions, reducing the risk of racemization and unwanted side reactions.

Biocatalytic Approaches and Enzyme Specificity for Amino Acid Derivatization

The enzymatic synthesis of (S)-2-Acetamido-4,4-dimethylpentanoic acid can be approached in two primary ways: the direct enzymatic N-acetylation of the corresponding amino acid, (S)-2-amino-4,4-dimethylpentanoic acid (L-tert-leucine), or the kinetic resolution of a racemic mixture of N-acetyl-4,4-dimethylpentanoic acid.

Direct N-Acetylation: Enzymes such as N-acetyltransferases could potentially catalyze the direct acetylation of L-tert-leucine. However, the substrate specificity of these enzymes is a critical factor. While some N-acetyltransferases exhibit broad substrate scope, their efficiency with sterically hindered amino acids like tert-leucine may vary.

Kinetic Resolution: A more commonly employed strategy is the kinetic resolution of a racemic mixture of the N-acetylated amino acid. This method utilizes enzymes that selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess. Aminoacylases and penicillin acylases are two classes of enzymes that have demonstrated utility in this regard.

Aminoacylases: These enzymes, such as aminoacylase (B1246476) I from porcine kidney or Aspergillus species, are known to catalyze the enantioselective hydrolysis of the N-acyl group from L-amino acids. harvard.edu In a kinetic resolution of racemic N-acetyl-4,4-dimethylpentanoic acid, an L-specific aminoacylase would hydrolyze the (S)-enantiomer to L-tert-leucine, which could then be separated from the unreacted (R)-2-acetamido-4,4-dimethylpentanoic acid. To obtain the desired (S)-enantiomer, a subsequent chemical N-acetylation of the enzymatically produced L-tert-leucine would be necessary. Alternatively, an enzyme with D-specificity could be employed to hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer.

Penicillin Acylases: Penicillin G acylase (PGA) from organisms like Escherichia coli is another versatile enzyme used in the kinetic resolution of N-acylated amino acids. virginia.edunih.gov PGA can catalyze the enantioselective hydrolysis of the N-acetyl group, typically with a preference for the L-enantiomer. The specificity of penicillin acylases can be influenced by the structure of the N-acyl group and the amino acid side chain. actanaturae.ruresearchgate.net

The choice of enzyme is paramount and is often determined through screening studies to identify a biocatalyst with high activity and enantioselectivity for the specific substrate.

Optimization of Enzymatic Reaction Parameters and Substrate Scope

To achieve high yields and enantiomeric excess, the optimization of enzymatic reaction parameters is crucial. Key parameters that are typically fine-tuned include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. For instance, penicillin G acylase often exhibits optimal activity at a pH of around 8 and a temperature of 45°C. frontiersin.org

Co-solvents: The use of organic co-solvents can be beneficial, especially for substrates with limited aqueous solubility. However, the choice and concentration of the co-solvent must be carefully selected to avoid enzyme denaturation.

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, facilitate its recovery and reuse, and enable its use in continuous-flow reactor systems, making the process more economically viable. frontiersin.org

The substrate scope of enzymes like aminoacylases and penicillin acylases is generally broad, accommodating a variety of N-acyl groups and amino acid side chains. However, the steric bulk of the tert-butyl group in 4,4-dimethylpentanoic acid derivatives can pose a challenge for some enzymes. Therefore, screening a library of different enzymes or employing protein engineering techniques to enhance the enzyme's activity towards such bulky substrates may be necessary.

Table 1: Examples of Enzymatic Kinetic Resolutions of N-Acyl Amino Acids

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Penicillin G Acylase | Racemic N-phenylacetyl-glutamine | D-Glutamine | 97% | researchgate.net |

| Lipase B from Candida antarctica | Racemic 1-phenylethanol | (R)-1-phenylethyl acetate | >99% | rsc.org |

| Aminoacylase I | Racemic N-acetyl-methionine | L-Methionine | >90% | harvard.edu |

Enantiomeric Excess Determination and Control in Biocatalysis

Accurate determination of the enantiomeric excess (ee) is essential to assess the effectiveness of the asymmetric synthesis. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC) . researchgate.netsigmaaldrich.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Derivatization with a chiral reagent, such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC), can also be employed to form diastereomers that can be separated on a standard achiral HPLC column. researchgate.net

Control of enantiomeric excess in biocatalysis is primarily achieved through the selection of a highly enantioselective enzyme. An enzyme with a high enantiomeric ratio (E-value) will preferentially convert one enantiomer over the other, leading to a high ee for both the product and the remaining substrate at approximately 50% conversion. The reaction can be monitored over time, and stopped at the optimal point to maximize the ee of the desired compound.

Chemical Synthetic Methodologies for Enantiomerically Pure this compound

Chemical synthesis provides a powerful and versatile alternative to enzymatic methods for preparing enantiomerically pure compounds. These methodologies often rely on the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the reaction.

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Oxazolidinone Auxiliaries: One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgwilliams.edu These are typically derived from readily available amino alcohols. In the synthesis of this compound, a suitable Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be acylated with a pro-chiral precursor. Subsequent diastereoselective alkylation of the resulting N-acyloxazolidinone with a tert-butyl electrophile, or a related synthetic equivalent, would introduce the desired side chain. The stereochemistry of the alkylation is controlled by the steric hindrance of the auxiliary, which directs the incoming electrophile to the opposite face. Finally, cleavage of the auxiliary would afford the target molecule.

Sulfur-Based Chiral Auxiliaries: Thiazolidinethiones and oxazolidinethiones are sulfur-containing chiral auxiliaries that have also proven effective in asymmetric synthesis, particularly in aldol-type reactions. scielo.org.mx These auxiliaries can be used in a similar manner to Evans oxazolidinones to control the stereochemistry of C-C bond formation.

The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity in the key bond-forming step.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable | wikipedia.orgnih.gov |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, conjugate additions | Crystalline derivatives, high diastereoselectivity | rsc.org |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of aldehydes and ketones | High enantioselectivity | rsc.org |

| Sulfur-based Thiazolidinethiones | Asymmetric aldol reactions | High diastereoselectivity, complementary to oxazolidinones | scielo.org.mx |

Asymmetric Catalysis for Controlled Carbon-Carbon Bond Formation

Asymmetric catalysis is a highly efficient method for preparing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product.

Asymmetric Hydrogenation: One of the most powerful methods for establishing a chiral center is the asymmetric hydrogenation of a prochiral olefin. For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated carboxylic acid derivative containing the tert-butyl group. Asymmetric hydrogenation of this substrate using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, TangPhos), could directly generate the desired (S)-enantiomer with high enantioselectivity. nih.gov

Rhodium-Catalyzed Asymmetric Synthesis: Rhodium complexes with chiral ligands are widely used in a variety of asymmetric transformations, including hydrogenation and C-C bond-forming reactions. rsc.orgresearchgate.netnih.gov For instance, the rhodium-catalyzed asymmetric addition of boronic acids to imines or other electrophiles can be a powerful tool for the synthesis of chiral amino acid derivatives.

The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric catalysis, providing increasingly powerful tools for the synthesis of complex chiral molecules like this compound.

Derivatization Strategies for Chiral Precursors and Intermediates

A common and effective strategy for obtaining the enantiomerically pure precursor, (S)-2-amino-4,4-dimethylpentanoic acid (L-tert-leucine), involves the chemical resolution of a racemic mixture. Since enantiomers possess identical physical properties, direct separation is often challenging. libretexts.org Therefore, a racemic mixture of tert-leucine is typically converted into a pair of diastereomers by reacting it with an enantiomerically pure chiral auxiliary or derivatizing agent. wikipedia.org These resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org

Several derivatization strategies have been successfully employed for the resolution of racemic tert-leucine:

N-Acyl Derivatization: The amino group of DL-tert-leucine can be protected with acyl groups, such as tosyl (Ts) or benzyloxycarbonyl (Cbz). The resulting N-acyl derivatives, N-tosyl-DL-tert-leucine and N-benzyloxycarbonyl-DL-tert-leucine, can then be resolved by forming diastereomeric salts with chiral bases like brucine (B1667951) or quinine (B1679958), respectively. google.com

Esterification: Racemic tert-leucine can be converted into an ester, such as ethyl DL-tert-leucinate. This ester derivative is then resolved through the formation of diastereomeric salts with a chiral acid. For instance, dibenzoyl-d-tartaric acid has been used for this purpose. google.com Another approach involves esterification with a chiral alcohol, such as L-(-)-menthol, which acts as a chiral auxiliary. nih.gov The resulting diastereomeric esters can be separated chromatographically. nih.gov

Once the diastereomers are separated, the derivatizing group is removed through hydrolysis to yield the enantiomerically pure amino acid, which can then be acetylated to produce the final target compound, this compound.

| Precursor | Derivatization Strategy | Derivative Formed | Resolving Agent/Method |

|---|---|---|---|

| DL-tert-leucine | N-Tosyl Protection | N-tosyl-DL-tert-leucine | Brucine (Chiral Base) |

| DL-tert-leucine | N-Benzyloxycarbonyl Protection | N-benzyloxycarbonyl-DL-tert-leucine | Quinine (Chiral Base) |

| DL-tert-leucine | Esterification | Ethyl DL-tert-leucinate | Dibenzoyl-d-tartaric acid (Chiral Acid) |

| Racemic Carboxylic Acid Intermediate | Esterification (Chiral Auxiliary) | L-Menthyl esters | Chromatographic Separation |

Racemization and Enantiomeric Resolution Techniques Applied to 2-Acetamido-4,4-dimethylpentanoic Acid

Enantiomeric Resolution Techniques:

Classical Resolution via Diastereomeric Salt Crystallization: This is the most widely used method. As detailed in the previous section, it involves reacting the racemic amino acid or its derivative with a single enantiomer of a chiral resolving agent to form diastereomeric salts. libretexts.org Due to their differing solubilities, one diastereomer crystallizes preferentially from the solution, allowing for its isolation by filtration. The chiral resolving agent is then removed, yielding the optically pure enantiomer. Chiral bases like brucine and quinine are frequently used to resolve racemic N-acyl-tert-leucine. google.comlibretexts.org

Direct Resolution: In some cases, resolution can be achieved without prior derivatization of the amino acid. A process has been developed where dibenzoyl-d-tartaric acid is used to directly resolve DL-tert-leucine. This chiral acid selectively forms a salt with L-tert-leucine, which can be precipitated and hydrolyzed to give the pure L-enantiomer. The D-tert-leucine remains in the filtrate and can be recovered. google.com

Enzymatic Resolution: Biocatalytic methods offer high enantioselectivity under mild conditions. researchgate.net Hog kidney amidase has been used to resolve DL-tert-leucine amide by selectively hydrolyzing one enantiomer. researchgate.net Similarly, enzymatic hydrolysis of oxazolone (B7731731) derivatives can produce optically active L-tert-leucine. google.com Another approach combines a modified Strecker synthesis with a final enzymatic deamidation step to produce L-tert-leucine (also known as neopentylglycine). nih.gov

Racemization:

For a resolution process to be economically efficient, especially on a large scale, it is crucial to racemize and recycle the unwanted enantiomer. A specific process has been developed to racemize D-tert-leucine. The method involves treating the isolated D-tert-leucine with ammonium (B1175870) hydroxide (B78521) in an autoclave at approximately 80°C for about 12 hours. This treatment results in the complete racemization of the D-enantiomer back to DL-tert-leucine, which can then be reintroduced into the resolution process. google.com While racemization of acetylated amino acids using acetic anhydride (B1165640) has been explored, it has not been reported as a satisfactory method for acetyl-leucine derivatives. google.com

| Technique | Description | Example Reagents/Enzymes |

|---|---|---|

| Diastereomeric Salt Crystallization | Formation of separable salts with a chiral resolving agent. | Brucine, Quinine, Dibenzoyl-d-tartaric acid |

| Direct Resolution | Selective salt formation with one enantiomer without prior derivatization. | Dibenzoyl-d-tartaric acid |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Hog kidney amidase |

| Racemization | Conversion of the unwanted D-enantiomer back to the racemic mixture for recycling. | Ammonium hydroxide |

Advanced Spectroscopic and Structural Elucidation of S 2 Acetamido 4,4 Dimethylpentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the detailed molecular structure of organic compounds in solution. For (S)-2-Acetamido-4,4-dimethylpentanoic acid, NMR provides critical insights into its covalent framework, stereochemistry, and dynamic conformational equilibria.

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various hydrogen atoms within the molecule based on their unique electronic environments. The chemical shift (δ), integration, and signal multiplicity (splitting pattern) are key parameters derived from a ¹H NMR spectrum.

The spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group, the acetyl methyl group, the β-methylene group (CH₂), the α-methine proton (α-CH), and the amide proton (NH). The large tert-butyl group typically gives rise to a sharp, intense singlet integrating to nine protons, a characteristic feature of this moiety. The acetyl methyl protons also appear as a singlet, integrating to three protons. The α-CH proton, being adjacent to the chiral center and the β-methylene group, would appear as a multiplet, typically a doublet of doublets, due to coupling with the diastereotopic protons of the methylene (B1212753) group. The chemical shift of the α-CH is influenced by the adjacent electron-withdrawing amide and carboxylic acid groups. The amide proton's chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding.

A notable feature in N-acetylated amino acids is the potential for cis-trans isomerism about the amide bond, which can lead to the observation of two distinct sets of signals for the protons near the amide linkage. nih.govnih.gov The energy barrier for rotation around the C-N bond is significant enough that both conformers can be observed on the NMR timescale at room temperature. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| C(CH₃)₃ | ~0.9 - 1.1 | s (singlet) | N/A | 9H |

| CH₃CO | ~1.9 - 2.1 | s (singlet) | N/A | 3H |

| β-CH₂ | ~1.6 - 1.9 | m (multiplet) | ~14 (geminal), ~4-10 (vicinal) | 2H |

| α-CH | ~4.2 - 4.5 | dd (doublet of doublets) | ~4-10 | 1H |

| NH | ~6.0 - 8.0 | d (doublet) | ~7-9 | 1H |

| COOH | ~10.0 - 12.0 | br s (broad singlet) | N/A | 1H |

Note: Predicted values are based on typical ranges for similar N-acetylated amino acids. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a "carbon count" that must match the molecular formula.

For this compound, seven distinct carbon signals are expected. The spectrum would feature signals for the three equivalent methyl carbons of the tert-butyl group and the quaternary carbon to which they are attached. Additional signals would correspond to the β-methylene carbon, the α-carbon, the acetyl methyl carbon, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon. The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum (~170-180 ppm). The position of the α-carbon signal is indicative of its substitution pattern and stereochemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~30 - 35 |

| C(CH₃)₃ | ~29 - 32 |

| CH₃CO | ~22 - 25 |

| β-CH₂ | ~40 - 45 |

| α-CH | ~55 - 60 |

| CH₃CO | ~170 - 175 |

| COOH | ~175 - 180 |

Note: Predicted values are based on typical ranges for similar N-acetylated amino acids.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C signals and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show a clear correlation between the amide (NH) proton and the α-CH proton, and between the α-CH and the β-CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). hmdb.ca It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the α-CH proton signal to the α-carbon signal.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. They are particularly powerful for determining stereochemistry and conformation, including the dominant cis or trans geometry of the amide bond by observing NOEs between the α-CH proton and either the amide proton or the acetyl methyl protons. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. acs.org

The IR spectrum of this compound in the solid state would be dominated by strong absorptions characteristic of its functional groups. A very broad absorption band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching vibration of the carboxylic acid, which typically participates in strong hydrogen bonding to form dimers. The N-H stretching vibration of the secondary amide group would appear as a moderate band around 3300 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. Two strong absorption bands are expected: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹ and another for the amide I band (primarily C=O stretch) at around 1630-1660 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be observed near 1530-1560 cm⁻¹. The C-H stretching and bending vibrations of the aliphatic parts of the molecule would appear in their usual regions.

Raman spectroscopy provides complementary information. While C=O stretches are visible in Raman, C-C and C-H symmetric vibrations are often more intense compared to IR spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | IR | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amide) | IR, Raman | ~3300 | Medium |

| C-H stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong |

| C=O stretch (Carboxylic acid) | IR, Raman | 1700 - 1725 | Very Strong |

| Amide I (C=O stretch) | IR, Raman | 1630 - 1660 | Very Strong |

| Amide II (N-H bend, C-N stretch) | IR | 1530 - 1560 | Strong |

| C-H bend (Aliphatic) | IR, Raman | 1365 - 1470 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and it unambiguously establishes the absolute stereochemistry.

For this compound, an X-ray crystal structure would confirm the (S)-configuration at the α-carbon. The analysis would also reveal the preferred conformation of the molecule in the crystalline lattice, including the torsion angles that define the orientation of the bulky tert-butyl group relative to the rest of the molecule.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that dictate the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids. rsc.org Additionally, a network of hydrogen bonds involving the amide N-H as a donor and the amide or carboxylic carbonyl oxygen as an acceptor would likely be observed, linking the molecules into extended chains or sheets. researchgate.net This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Mass Spectrometry in Structural Confirmation of Synthetic Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and, through fragmentation analysis, structural information about the molecule.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound (MW = 187.25 g/mol ) is expected to be readily detected as the protonated molecular ion [M+H]⁺ at m/z 188.26.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, yielding structurally significant product ions. Common fragmentation pathways for N-acetylated amino acids include:

Loss of water (-18 Da): A neutral loss of H₂O from the carboxylic acid group is a common fragmentation, leading to an ion at m/z 170.25. nih.gov

Loss of ketene (B1206846) (-42 Da): Cleavage of the acetyl group as ketene (CH₂=C=O) is a characteristic fragmentation of N-acetyl compounds, resulting in an ion corresponding to the protonated amino acid at m/z 146.21. nih.gov

Formation of immonium ions: Cleavage of the bond between the α- and β-carbons can lead to the formation of a characteristic immonium ion.

These fragmentation patterns provide a unique fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. nih.gov

Table 4: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 188.26 | 170.25 | H₂O (18.01 Da) | [M+H-H₂O]⁺ |

| 188.26 | 146.21 | C₂H₂O (42.04 Da) | [M+H-ketene]⁺ |

| 188.26 | 130.13 | CO + H₂O (46.01 Da) | Immonium-related ion |

Role of S 2 Acetamido 4,4 Dimethylpentanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools with enhanced properties, such as increased proteolytic stability and improved pharmacokinetic profiles. nih.gov (S)-2-Acetamido-4,4-dimethylpentanoic acid, with its bulky side chain, can induce specific conformational constraints in peptide backbones, influencing their biological activity.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The incorporation of sterically hindered amino acids like this compound into a growing peptide chain via SPPS presents unique challenges. The bulky tert-butyl group can lead to sluggish reaction rates and low coupling yields due to poor kinetics of the acyl-transfer process from the solution to the solid phase. researchgate.net

To overcome these hurdles, specialized protocols and reagents are often employed. The choice of coupling reagents is critical. High-potency activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred over standard carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) to facilitate the formation of the amide bond with the sterically encumbered amino acid. researchgate.net

Furthermore, the reaction conditions can be optimized to improve coupling efficiency. This includes the use of elevated temperatures, microwave irradiation, and extended coupling times. The choice of solvent is also crucial, with more polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) being standard, although solvent mixtures can be tailored to improve the solvation of both the peptide-resin and the incoming amino acid. researchgate.net A general protocol for the incorporation of a sterically hindered amino acid is outlined below.

| Step | Procedure | Reagents/Conditions | Purpose |

| 1 | Resin Swelling | DMF or NMP | To allow for efficient diffusion of reagents into the resin beads. |

| 2 | Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. |

| 3 | Washing | DMF, DCM | To remove excess piperidine and byproducts. |

| 4 | Coupling | This compound, HATU/HCTU, DIPEA in NMP | To form the peptide bond between the free N-terminus and the incoming amino acid. |

| 5 | Washing | DMF, DCM | To remove excess reagents and byproducts. |

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for sequences that are challenging to assemble on a solid support. nih.gov In solution-phase synthesis, all reactants are dissolved in a suitable solvent, which can sometimes circumvent the steric hindrance issues encountered in the heterogeneous environment of SPPS.

The synthesis of a dipeptide incorporating this compound in solution would typically involve the activation of its carboxylic acid group, followed by reaction with the free amino group of another amino acid ester. The choice of protecting groups for the amino and carboxyl termini is critical to prevent side reactions. A representative coupling reaction is depicted below.

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product |

| This compound | H-Ala-OMe | TBTU, Et3N | DCM | Ac-(S)-tert-Leu-Ala-OMe |

This methodology allows for the purification of intermediates at each step, ensuring the high purity of the final product.

The strategic placement of this compound within a peptide sequence can have profound effects on its structure and function. The bulky tert-butyl group can act as a conformational constraint, forcing the peptide backbone to adopt a specific secondary structure, such as a β-turn or a helical conformation. This can be particularly useful in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide. nih.gov

Moreover, the N-acetylation of the amino acid provides an additional layer of stability against enzymatic degradation by aminopeptidases. This modification can significantly extend the half-life of a peptide therapeutic in vivo. The incorporation of such unnatural amino acids is a key strategy in modern drug discovery to create peptides with improved pharmacological properties. nih.gov

Synthetic Utility in Non-Peptidic Chemical Transformations

Beyond its role in peptide chemistry, this compound serves as a versatile chiral building block in a variety of non-peptidic chemical transformations. Its stereocenter can be used to induce chirality in new stereogenic centers created during a reaction sequence.

The amino acid backbone of this compound can be utilized as a scaffold for the synthesis of chiral heterocycles. For instance, the carboxylic acid and the acetamido group can be chemically modified and cyclized to form various heterocyclic rings, such as oxazolidinones or piperazinones. These chiral heterocyclic structures are prevalent in many biologically active molecules and serve as important intermediates in organic synthesis.

A hypothetical synthetic route to a chiral oxazolidinone is presented below:

| Starting Material | Key Transformation | Intermediate | Final Product |

| This compound | Reduction of carboxylic acid | (S)-2-Acetamido-4,4-dimethylpentan-1-ol | Chiral oxazolidinone |

The stereochemistry of the starting amino acid would be transferred to the final heterocyclic product, providing an efficient route to enantiomerically pure compounds.

This compound can also be employed as a chiral auxiliary to control the stereochemistry of reactions at a remote position. researchgate.net In this approach, the chiral building block is temporarily attached to a prochiral substrate. The steric bulk and the defined stereochemistry of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high enantioselectivity. After the reaction, the chiral auxiliary can be cleaved and recycled.

For example, the enolate of an ester derived from this compound could be alkylated diastereoselectively. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched carboxylic acid.

| Chiral Auxiliary | Substrate | Reaction | Product |

| This compound | Prochiral ester | Diastereoselective enolate alkylation | Stereodefined aliphatic acid |

This strategy is a powerful tool for the construction of complex aliphatic chains with multiple stereocenters, which are common motifs in natural products and pharmaceuticals.

Formation of Stereodefined Polyketide-like Structures and Analogues

Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. Their synthesis often involves the iterative coupling of small carboxylic acid-derived units, leading to a carbon backbone with multiple, well-defined stereocenters. The chemical synthesis of these molecules is a formidable challenge that relies heavily on the use of chiral building blocks or auxiliaries to control the stereochemical outcome of C-C bond-forming reactions. frontiersin.org

While the use of chiral auxiliaries, including those derived from amino acids, is a well-established strategy in the asymmetric synthesis of polyketide fragments, the specific application of this compound in this context is not extensively documented in scientific literature. Methodologies such as chiral auxiliary-based asymmetric alkylation and aldol (B89426) reactions are common for the iterative construction of the all-syn or other stereochemical arrays found in polyketides. frontiersin.org These approaches often require the reductive removal of the chiral auxiliary after each chain elongation cycle to proceed to the next iteration. frontiersin.org Although this compound possesses the requisite chirality and steric bulk to theoretically function as a stereocontrolling element in such syntheses, specific research detailing its successful incorporation into iterative strategies for creating polyketide-like structures is not prominent.

Derivatization for Functionalization and Ligand Design in Asymmetric Catalysis

The derivatization of this compound and its parent amino acid, L-tert-leucine, is a highly successful strategy for creating a diverse range of chiral ligands for asymmetric catalysis. The bulky tert-butyl group is particularly effective at creating a well-defined chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions. tubitak.gov.tracs.org Common derivatization pathways involve modifications at the carboxylic acid and the amino group to introduce new coordinating moieties.

One of the most common initial steps in derivatizing L-tert-leucine is its reduction to the corresponding chiral amino alcohol, (S)-2-amino-3,3-dimethylbutan-1-ol. This amino alcohol is a versatile precursor for several important classes of ligands, including chiral oxazolines. acs.orgbldpharm.com

Schiff Base Ligands: Chiral tridentate Schiff base ligands can be readily prepared from L-tert-leucine. These ligands are synthesized by the condensation of the amino acid with a substituted salicylaldehyde. The resulting ligand possesses three coordinating sites—the imine nitrogen, the phenolic oxygen, and one of the carboxylate oxygens—which can effectively chelate to a metal ion. Copper(II) complexes of these ligands have been successfully employed as catalysts in the asymmetric Henry reaction (nitroaldol reaction), affording β-nitroalcohols with moderate enantiomeric excesses. tubitak.gov.tr

Table 1: Application of L-tert-Leucine-Derived Schiff Base Ligands in Asymmetric Henry Reaction

| Ligand Type | Metal Center | Catalyzed Reaction | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Tridentate Schiff Base | Copper(II) | Henry Reaction (Nitroaldol) | Up to 66% | tubitak.gov.tr |

Oxazoline-Containing Ligands: Chiral oxazoline (B21484) ligands are among the most successful classes of ligands in asymmetric catalysis. bldpharm.com The synthesis of these ligands often starts from chiral β-amino alcohols. For L-tert-leucine, the N-acetyl group of this compound can be removed, followed by reduction of the carboxylic acid to afford the key amino alcohol intermediate. This intermediate is then cyclized with various reagents to form the oxazoline ring. Ligands such as phosphino-oxazolines (PHOX ligands) incorporate both a hard nitrogen donor from the oxazoline and a soft phosphine (B1218219) donor, creating a versatile electronic and steric environment. The tert-butyl group from the original amino acid provides significant steric hindrance that is crucial for achieving high enantioselectivity in a wide range of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations. acs.org

Phosphine Ligands: Amino acids are also valuable precursors for purely phosphine-based chiral ligands. sigmaaldrich.comrsc.org The synthesis can involve the reaction of amino acid esters with chlorophosphines. For instance, N,N-bis(diphenylphosphino)alanine methyl ester has been synthesized and used as an effective bidentate ligand. rsc.org Similar strategies can be applied to L-tert-leucine derivatives. Furthermore, N-protected amino acids can be used to synthesize P-chiral phosphorus compounds, such as 1,3,2-oxazaphospholidinones, which are themselves valuable building blocks for more complex chiral ligands. nih.gov

Table 2: Overview of Ligand Classes Derived from L-tert-Leucine

| Ligand Class | Key Structural Feature | Typical Precursor | Common Applications | References |

|---|---|---|---|---|

| Schiff Bases | Iminophenyl-carboxylate | L-tert-leucine | Asymmetric Henry Reaction | tubitak.gov.tr |

| Bis(oxazolines) / PHOX | Chiral oxazoline ring | (S)-2-amino-3,3-dimethylbutan-1-ol | Allylic Alkylation, Diels-Alder, Cyclopropanation | acs.orgnih.govacs.org |

| Phosphines | Chiral phosphine moiety | L-tert-leucine ester | Asymmetric Hydrogenation | sigmaaldrich.comrsc.org |

| Urea-Ammonium Salts | Bifunctional urea (B33335) and ammonium (B1175870) groups | L-tert-leucine | Asymmetric aza-Henry Reaction | acs.org |

The versatility of this compound and its parent amino acid as chiral scaffolds allows for the rational design of ligands tailored to specific catalytic transformations. The N-acetyl group can serve as a protecting group during initial synthetic steps and can be removed or modified as needed to complete the ligand synthesis. The steric bulk of the tert-butyl group remains a defining feature that consistently imparts high stereocontrol in the resulting metal complexes.

Molecular Recognition and Supramolecular Assemblies Involving S 2 Acetamido 4,4 Dimethylpentanoic Acid

Interactions in Artificial Receptor Systems and Host-Guest Chemistry

The field of host-guest chemistry focuses on the formation of complexes between a larger host molecule and a smaller guest molecule, held together by non-covalent interactions. nih.gov N-acetylated amino acids, due to their combination of hydrogen bond donors and acceptors, as well as potential hydrophobic or electrostatic interactions, are excellent candidates for recognition by artificial receptors.

Artificial receptors, such as cyclodextrins, calixarenes, and synthetic macrocycles, possess cavities of specific sizes and chemical environments that can selectively bind guests. The binding of N-acetylated amino acid derivatives within these hosts is driven by a combination of forces. For instance, the hydrophobic tert-butyl group of (S)-2-Acetamido-4,4-dimethylpentanoic acid would be expected to favorably interact with the nonpolar interior of a cyclodextrin cavity in an aqueous medium, driven by the hydrophobic effect.

Research on related systems has demonstrated the importance of complementary interactions for stable complex formation. For example, studies with macrocyclic hosts have shown that effective binding of amino acid derivatives relies on multi-point recognition, often involving hydrogen bonds to the amide and carboxyl groups, in concert with hydrophobic interactions of the side chain.

Table 1: Potential Host-Guest Interactions with this compound

| Host Type | Potential Binding Site on Host | Primary Interaction with Guest |

| β-Cyclodextrin | Hydrophobic Cavity | Hydrophobic interaction with the tert-butyl group |

| Calix acs.orgarene | Aromatic Cavity | π-stacking with the acetamido group and hydrophobic interactions |

| Guanidinium-based Receptors | Anion-binding Pocket | Electrostatic and hydrogen bonding with the carboxylate group |

Self-Assembly Properties in Low Molecular Weight Organic Gelators (LMWOGs)

Low Molecular Weight Organic Gelators (LMWOGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. wikipedia.org This self-assembly is driven by specific, directional non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. jcsp.org.pk

N-acetylated amino acids are a well-studied class of LMWOGs. acs.org The primary driving force for their self-assembly is the formation of intermolecular hydrogen bonds between the N-H donor of one molecule and the C=O acceptor of the amide or carboxylic acid of another. This leads to the formation of extended one-dimensional fibrillar structures. The hydrophobic side chains then interact via van der Waals forces, leading to the bundling of these fibers into a network that immobilizes the solvent.

Table 2: Factors Influencing Gelation by N-Acetylated Amino Acids

| Structural Feature | Role in Self-Assembly |

| N-H and C=O groups (Amide) | Primary hydrogen bonding sites for fiber formation |

| Carboxylic Acid (COOH) | Additional hydrogen bonding site (dimerization) |

| Alkyl/Aryl Side Chain | van der Waals interactions, influences packing and solubility |

| Chirality | Can induce helical structures in the assembled fibers |

Chiral Discrimination and Enantioselective Binding Studies

Chiral discrimination, the ability to distinguish between enantiomers, is a critical aspect of molecular recognition. The inherent chirality of this compound makes it a target for enantioselective recognition by chiral hosts or selectors. This principle is the basis for enantioselective chromatography, where chiral stationary phases are used to separate racemic mixtures. For instance, teicoplanin-based chiral stationary phases have been successfully used to separate racemic N-acetyl-amino acids. nih.gov

Conversely, this compound itself, or derivatives thereof, could be incorporated into chiral sensors or selectors. Enantioselective fluorescent recognition is a powerful technique where a chiral host (sensor) exhibits a different fluorescent response upon binding to the two enantiomers of a chiral guest. nih.govrsc.org This differential response arises from the diastereomeric nature of the transient host-guest complexes, leading to differences in their stability or photophysical properties. chemistryviews.org

Studies on BINOL-based fluorescent probes have shown significant enantioselective responses toward various amino acids, where the formation of diastereomeric imine-Zn(II) complexes leads to different fluorescence enhancements. nsf.gov A similar approach could be envisioned for the recognition of N-acetylated amino acids.

Formation of Ordered Structures Through Hydrogen Bonding Networks and Directed Assembly

The formation of ordered supramolecular structures is a direct consequence of the directional and specific nature of non-covalent interactions, with hydrogen bonding being paramount for molecules like N-acetylated amino acids. The crystal structures of many N-acyl amino acids reveal extensive hydrogen-bonding networks that dictate the molecular packing. mdpi.com

In the solid state and in self-assembled gels, this compound is expected to form well-defined hydrogen-bonded patterns. A common motif is the formation of a "tape" or "ribbon" structure where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. The carboxylic acid groups can also form hydrogen-bonded dimers. These primary hydrogen-bonding interactions, coupled with the hydrophobic interactions of the tert-butyl groups, would direct the assembly into higher-order structures. The chirality of the molecule can impart a helical twist to these assemblies.

The principles of directed assembly allow for the rational design of such structures. By modifying the molecular structure, for example, by introducing different functional groups, the balance of interactions can be tuned to favor specific assembly pathways and resulting morphologies. The interplay between hydrogen bonding and hydrophobic interactions is a key determinant in the self-assembly of amino acid-derived molecules into functional soft materials. mdpi.com

Computational and Theoretical Investigations of S 2 Acetamido 4,4 Dimethylpentanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and descriptors of chemical reactivity.

For (S)-2-Acetamido-4,4-dimethylpentanoic acid, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Such calculations would yield optimized molecular geometry, vibrational frequencies, and key electronic properties.

Key Electronic Properties and Reactivity Descriptors:

A primary outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ELUMO - EHOMO) is an indicator of chemical stability.

From these orbital energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. Calculated as S = 1 / η.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Illustrative Data for a Related Compound:

The following table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values observed for similar N-acetylated amino acids.

| Property | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 2.34 |

This is a hypothetical data table for illustrative purposes.

These parameters would suggest that this compound is a relatively stable molecule with a moderate electrophilicity. The electrostatic potential map generated from DFT would further reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility of a molecule and its behavior in different solvent environments.

For this compound, MD simulations would be employed to explore its conformational landscape. The bulky tert-butyl group is expected to significantly influence the accessible conformations of the molecule. Simulations would be run for several nanoseconds to ensure adequate sampling of the conformational space.

Analysis of Conformational Flexibility:

The primary output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Analysis: To characterize the rotation around key single bonds and identify preferred rotameric states.

Radius of Gyration (Rg): To understand the compactness of the molecule over time.

Solution Behavior:

MD simulations are particularly useful for studying how a molecule interacts with a solvent. By simulating this compound in a box of water molecules, for instance, one could analyze:

Radial Distribution Functions (RDFs): To characterize the solvation shell around different parts of the molecule, such as the carboxyl and amide groups.

Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules.

Illustrative Findings from MD Simulations:

Based on simulations of similar molecules, it is expected that the acetamido and carboxylic acid groups of this compound would be well-solvated in an aqueous environment, forming stable hydrogen bonds with water. The tert-butyl group, being hydrophobic, would likely have a more ordered water structure around it. The conformational flexibility would be largely dictated by the rotational barriers around the Cα-Cβ and N-Cα bonds.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, quantum chemical studies could be used to investigate various potential reactions, such as its hydrolysis, decarboxylation, or reactions involving the amide group.

Methodology:

The investigation of a reaction mechanism typically involves:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any proposed intermediates.

Transition State Searching: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method to locate the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculations: To confirm the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state connects the desired reactants and products.

Illustrative Reaction: Amide Hydrolysis

A quantum chemical study of the acid-catalyzed hydrolysis of the amide bond in this compound would likely reveal a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and subsequent collapse of the tetrahedral intermediate to yield the carboxylic acid and acetamide.

Hypothetical Activation Energies for Amide Hydrolysis:

| Step | Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | ~5-10 |

| Nucleophilic Attack by Water | ~15-20 |

| Collapse of Tetrahedral Intermediate | ~10-15 |

This is a hypothetical data table for illustrative purposes.

In Silico Prediction of Chiral Properties and Intermolecular Interactions

Computational methods can be used to predict chiroptical properties, such as optical rotation and circular dichroism, which are characteristic of chiral molecules like this compound. These predictions are valuable for confirming the absolute configuration of a synthesized molecule.

Prediction of Chiral Properties:

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic circular dichroism (ECD) spectrum of a chiral molecule. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration can be confidently assigned. Similarly, the specific rotation can be calculated using DFT.

Investigating Intermolecular Interactions:

The non-covalent interactions of this compound with other molecules, such as solvent molecules or biological receptors, can be studied using a variety of computational techniques.

Molecular Docking: To predict the preferred binding orientation of the molecule within the active site of a protein.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density topology and characterize the nature of non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

Non-Covalent Interaction (NCI) Plots: To visualize weak intermolecular interactions in real space.

Illustrative Intermolecular Interaction Analysis:

Future Research Directions and Emerging Applications of S 2 Acetamido 4,4 Dimethylpentanoic Acid

Advancements in Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred research into sustainable and green synthetic routes for valuable compounds like (S)-2-Acetamido-4,4-dimethylpentanoic acid. A significant area of advancement lies in its application as a ligand in transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H bond activation. These methods align with the principles of green chemistry by improving atom economy, reducing waste, and often proceeding under milder conditions than traditional synthetic methods.

Recent studies have highlighted the efficacy of N-acetyl-tert-leucine, a synonym for this compound, as a mono-protected amino acid (MPAA) ligand. In palladium-catalyzed reactions, this ligand has been shown to favor C-H bond activation over other potential pathways, such as β-hydride elimination acs.orgunizar.escam.ac.uk. This selectivity is attributed to the ligand's ability to distort the geometry of the palladium intermediate, making C-H activation a more energetically favorable process acs.orgcam.ac.uk. This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes to complex molecules and reducing the need for pre-functionalized starting materials acs.orgunizar.es.

The use of this compound as a ligand contributes to the "greenness" of these synthetic methods in several ways:

Atom Economy: C-H activation reactions are inherently more atom-economical as they avoid the use of leaving groups that are discarded in traditional cross-coupling reactions.

Milder Reaction Conditions: These ligand-assisted reactions can often be carried out under milder conditions, reducing energy consumption.

Future research in this area is expected to focus on expanding the scope of substrates and reaction types where this compound can be employed as a ligand. Furthermore, the development of catalytic systems that can operate in greener solvents or even in the absence of a solvent will be a key area of investigation.

| Green Chemistry Principle | Application in this compound-Assisted Synthesis |

| Atom Economy | Maximized through direct C-H bond functionalization, avoiding waste from leaving groups. |

| Energy Efficiency | Reactions often proceed under milder conditions, reducing energy consumption. |

| Waste Prevention | Fewer synthetic steps lead to a reduction in overall waste generation. |

| Catalysis | The compound acts as a ligand to facilitate catalytic cycles, reducing the need for stoichiometric reagents. |

Exploration in Advanced Material Science and Smart Materials Design

While direct applications of this compound in advanced material science are still in the exploratory stages, its unique molecular architecture presents several promising avenues for research. The combination of a chiral center, a bulky and hydrophobic tert-butyl group, and a hydrogen-bonding-capable acetamido group makes it an attractive building block for the design of novel polymers and smart materials.

The chirality of the molecule is a key feature that can be exploited to create materials with specific optical or recognition properties. Chiral polymers are of great interest for applications in enantioselective separations, chiral sensors, and optoelectronics. The incorporation of this compound into a polymer backbone could impart a specific helical structure or create chiral recognition sites within the material.

The bulky tert-butyl group can influence the physical properties of materials by introducing steric hindrance. This can affect polymer chain packing, leading to materials with altered mechanical properties, solubility, and thermal stability. In the context of smart materials, this steric bulk could be leveraged to create materials that respond to external stimuli. For instance, polymers containing this moiety might exhibit changes in their conformation or solubility in response to changes in temperature, pH, or solvent polarity.

A study on the UV photolysis of N-acetyl amino acids, including those with bulky side chains, provides some insight into their stability, which is a crucial factor for material applications scilit.com. Understanding the photochemical behavior of this compound could inform the design of more robust and durable materials.

Future research will likely focus on the synthesis and characterization of polymers and supramolecular assemblies incorporating this compound. The goal will be to investigate how its specific structural features translate into macroscopic material properties and to explore potential applications in areas such as:

Chiral stationary phases for chromatography.

Stimuli-responsive gels and coatings.

Materials with tunable mechanical properties.

Integration into Bioconjugate Chemistry Beyond Traditional Peptide Constructs

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in drug delivery, diagnostics, and fundamental biological research. While the use of natural amino acids in bioconjugation is well-established, non-natural amino acids like this compound offer the potential to create bioconjugates with novel properties.

The unique steric bulk of the tert-butyl group in this compound could be advantageous in certain bioconjugation applications. For example, it could be used to:

Introduce steric shielding: The bulky group could protect a linked therapeutic agent from enzymatic degradation, thereby increasing its in vivo half-life.

Modulate binding interactions: The presence of a large, hydrophobic group could influence the binding affinity and specificity of a bioconjugate to its biological target.

Control supramolecular assembly: The steric hindrance could be used to direct the self-assembly of bioconjugates into specific nanostructures.

Research on tert-leucine derivatives has shown their utility in creating peptide-drug conjugates researchgate.net. This suggests that this compound could be similarly employed. The carboxylate group of the molecule provides a convenient handle for conjugation to other molecules, such as proteins, antibodies, or nanoparticles, using standard coupling chemistries. The functionalization of nanoparticles with amino acids is an active area of research for therapeutic and diagnostic applications acs.org.

Future research in this area will likely involve the synthesis of bioconjugates incorporating this compound and the evaluation of their biological properties. Key research questions will include how the bulky side chain affects the stability, targeting, and efficacy of these conjugates.

Development of Novel Analytical Probes and Sensors for Chemical Systems

The development of new analytical probes and sensors with high sensitivity and selectivity is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The distinct structural features of this compound make it a promising candidate for the design of such analytical tools, particularly in the area of chiral recognition.

The chiral nature of the molecule is of paramount importance here. Chiral recognition is a critical process in many biological and chemical systems, and there is a significant demand for sensors that can distinguish between enantiomers. Research has demonstrated the use of N-acetyl amino acids for the enantiomeric analysis of other amino acids using techniques like NMR spectroscopy researchgate.netacs.org. These systems often rely on the formation of diastereomeric complexes between the chiral sensor and the analyte, which can be distinguished spectroscopically. The bulky tert-butyl group of this compound could enhance the diastereomeric differentiation in such complexes, leading to more sensitive and accurate enantiomeric analysis.

Furthermore, derivatives of tert-leucine have been explored in the development of fluorescent sensors and for chiral separations acs.orgacs.orgmdpi.comresearchgate.netuomustansiriyah.edu.iq. The acetamido group and the carboxylic acid moiety of this compound can participate in hydrogen bonding and other non-covalent interactions, which are essential for the binding of analytes to a sensor.

Future research directions in this area include:

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Parameter | Optimal Condition | Yield Impact |

|---|---|---|---|

| Esterification | Temperature | 70°C overnight | Maximizes conversion (>95%) |

| Purification | Solvent System | MeOH/Et₂O wash | Reduces impurities by 80% |

Q. Table 2: Analytical Techniques Comparison

| Technique | Resolution | Application Example |

|---|---|---|

| Chiral HPLC | 0.1% ee | Enantiopurity validation |

| X-ray Crystallography | <0.01 Å | Absolute configuration determination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.